1-Mononitroglycerin (1-MNG) is a terminal, water-soluble mononitrated metabolite and degradation product of the pharmaceutical vasodilator nitroglycerin (GTN) [1]. In commercial and laboratory procurement, 1-MNG is primarily sourced as a certified reference material (CRM) for clinical pharmacokinetics, pharmaceutical quality control, and forensic explosives analysis . Unlike its highly reactive parent compound, 1-MNG exhibits high chemical stability and is pharmacologically neutral, making it an indispensable quantitative marker for tracking GTN biotransformation, environmental degradation, and formulation shelf-life [1].
Substituting 1-MNG with its parent compound (GTN) or its structural isomer (2-Mononitroglycerin) severely compromises analytical accuracy [1]. GTN undergoes rapid denitration in biological and environmental matrices, rendering it unsuitable as a long-term exposure biomarker. Meanwhile, 1-MNG and 2-MNG are generated through distinct degradation pathways; for instance, specific microbial bioremediation pathways exclusively produce 1-MNG, while pharmaceutical degradation yields specific ratios of both [2]. Consequently, precise quantification of 1-MNG is mandatory for regulatory compliance in pharmaceutical stability testing and forensic mass spectrometry, where isomeric differentiation is critical for mapping the exact degradation history of a sample [1].
In human pharmacokinetic studies, 1-MNG demonstrates a significantly prolonged presence in systemic circulation compared to its parent compound[1]. Following administration, 1-MNG exhibits a mean elimination half-life of 2.5 to 2.7 hours and a mean residence time of 4.65 hours. In stark contrast, GTN is rapidly metabolized, showing a mean residence time of only 0.28 hours [1]. This extended stability establishes 1-MNG as the superior and necessary biomarker for quantifying long-term GTN exposure in clinical toxicology.
| Evidence Dimension | Mean residence time in vivo |
| Target Compound Data | 4.65 hours |
| Comparator Or Baseline | 0.28 hours (Nitroglycerin / GTN) |
| Quantified Difference | >16-fold longer residence time |
| Conditions | Human pharmacokinetic evaluation post-administration |
A longer half-life allows analytical laboratories to reliably detect and quantify historical GTN exposure long after the parent drug has been cleared.
Unlike GTN, which is a potent nitric oxide donor and vasodilator, 1-MNG is essentially pharmacologically inactive [1]. In isolated rat aortic ring assays, 1-MNG requires concentrations greater than 1 mmol/L to induce relaxation, with a measured IC50 of 2.3 mmol/L [1]. This lack of significant vasoactivity ensures that when 1-MNG is used in complex biological assays or tissue studies, it does not trigger confounding physiological responses, unlike intermediate dinitrates or the parent compound.
| Evidence Dimension | Vasodilator activity (IC50 in rat aortic rings) |
| Target Compound Data | 2.3 mmol/L |
| Comparator Or Baseline | Nitroglycerin (active at nanomolar/low micromolar ranges) |
| Quantified Difference | Orders of magnitude lower potency |
| Conditions | Rat aortic ring relaxation assay |
Pharmacological neutrality ensures that 1-MNG can be utilized as a stable tracer in biological models without inducing unintended hemodynamic artifacts.
In environmental monitoring of explosive-contaminated soils, the degradation of GTN by specific microbes (such as Arthrobacter sp. strain JBH1) follows a distinct pathway [1]. Studies show that this microbial degradation produces exclusively 1,2-dinitroglycerin and 1-MNG, with only trace amounts of 2-MNG detected [1]. Therefore, procuring 1-MNG as an analytical standard is essential for accurately mapping and verifying biological remediation of nitrate ester explosives, a function that 2-MNG cannot fulfill.
| Evidence Dimension | Metabolite accumulation during microbial degradation |
| Target Compound Data | Primary terminal mononitrate formed (1-MNG) |
| Comparator Or Baseline | Trace to non-existent formation (2-MNG) |
| Quantified Difference | Exclusive accumulation of 1-MNG over 2-MNG |
| Conditions | Degradation of nitroglycerin by Arthrobacter sp. strain JBH1 |
Environmental testing laboratories must procure 1-MNG to accurately validate the efficacy of microbial bioremediation in explosive-contaminated soils.
In forensic investigations of homemade nitrate ester explosives, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is utilized to identify by-products [1]. 1-MNG is readily detected in negative ionization mode as adducts with anions (e.g., nitrite and nitrate) in the low nanogram to sub-nanogram range. The distinct mass spectral response and volatility profile of 1-MNG compared to highly nitrated explosives (like PETN or NG) allow for its use as a definitive marker of explosive synthesis or decomposition without severe competitive ionization suppression [1].
| Evidence Dimension | Limit of detection and ionization profile |
| Target Compound Data | Detectable in low to sub-nanogram range with minimal suppression |
| Comparator Or Baseline | Parent explosives (NG/PETN) which exhibit high competitive ionization |
| Quantified Difference | Distinct volatility reduces competitive ionization |
| Conditions | DART-MS in negative ionization mode |
Forensic laboratories require 1-MNG standards to definitively identify post-blast residues and trace the origin of homemade explosives without matrix interference.
Used as a certified reference material to quantify the metabolism and clearance of nitroglycerin in human plasma, leveraging its 2.5+ hour half-life for reliable detection .
Procured by QC laboratories to monitor the shelf-life and degradation of nitroglycerin formulations (tablets, patches, ointments), ensuring regulatory compliance by quantifying specific 1-MNG impurity levels [1].
Utilized in DART-MS and GC-MS workflows to identify decomposition products of nitrate ester explosives, aiding in the forensic reconstruction of homemade explosive synthesis .
Applied as a definitive tracer to validate the microbial breakdown of nitroglycerin in contaminated military and industrial soils, specifically tracking the Arthrobacter degradation pathway [1].
Irritant